molecular formula C14H20N4O3S B2499471 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1421458-10-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2499471
CAS No.: 1421458-10-7
M. Wt: 324.4
InChI Key: DIPZNEXFJCVHHX-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, pyrazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxazole and pyrazole rings are synthesized separately through cycloaddition reactions and then coupled with the piperidine ring via sulfonylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: .

    6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: .

Uniqueness

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to its combination of oxazole, pyrazole, and piperidine rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-11-14(12(2)21-16-11)22(19,20)18-8-4-13(5-9-18)10-17-7-3-6-15-17/h3,6-7,13H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPZNEXFJCVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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